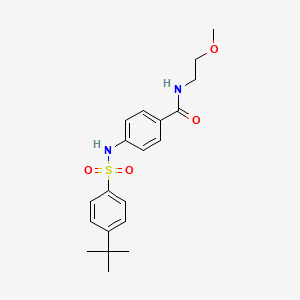

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Synthesis and Properties

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is utilized in the synthesis of novel polyamides with distinctive properties. The synthesis involves aromatic nucleophilic substitution reactions leading to polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are characterized by their noncrystalline nature, excellent solubility in polar solvents, and capability to form transparent, flexible, and tough films. They exhibit useful levels of thermal stability, evidenced by high glass transition temperatures (most >200°C) and significant weight loss temperatures in excess of 480°C under both nitrogen and air atmospheres (Hsiao, Yang, & Chen, 2000).

Catalysis in Organic Synthesis

This chemical also plays a role in catalysis. It has been used as a substituent in tetra peripherally substituted Fe(ii) phthalocyanines to enhance solubility and stability, crucial for designing potential oxidation catalysts. Such modifications result in phthalocyanines that show remarkable stability under oxidative conditions and are effective in the oxidation of olefins, with cyclohexene oxidation leading primarily to the allylic ketone, 2-cyclohexen-1-one (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Oxidation of Alcohols

In another application, N-tert-butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide has been demonstrated. This process efficiently oxidizes various primary and secondary alcohols to aldehydes and ketones under mild conditions, effectively preserving functional groups in alcohols and is notably effective for alcohols forming labile aldehydes. This catalytic oxidation showcases selective oxidation of primary hydroxy groups in the presence of potassium carbonate, suggesting a mechanism involving the formation of a key species, N-tert-butylbenzenesulfinimidoyl chloride, which then oxidizes alcohols to afford carbonyl products (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).

Organogels and Aggregates

The chemical also finds use in the development of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides. This work has successfully illustrated the significant roles of amphiphilic properties and side-chain conformations in controlling the gelating properties of perylenetetracarboxylic diimide molecules, contributing to the design of novel organogels (Wu, Xue, Shi, Chen, & Li, 2011).

Propriétés

IUPAC Name |

4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-20(2,3)16-7-11-18(12-8-16)27(24,25)22-17-9-5-15(6-10-17)19(23)21-13-14-26-4/h5-12,22H,13-14H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYDYHIPUVCQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)

![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)

![ethyl 4-[(3-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2639444.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)